molecular formula C10H13ClO2 B14835705 3-(Tert-butoxy)-2-chlorophenol

3-(Tert-butoxy)-2-chlorophenol

Cat. No.: B14835705
M. Wt: 200.66 g/mol
InChI Key: GJJOJQYYBGSBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxy)-2-chlorophenol is an organic compound characterized by a tert-butoxy group attached to the third carbon of a phenol ring, with a chlorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2-chlorophenol typically involves the reaction of 2-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-chlorophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2-chlorophenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. The chlorine atom can also affect the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3

InChI Key

GJJOJQYYBGSBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.